2-Bromoethyl selenocyanate
Description
Properties
CAS No. |
55110-84-4 |
|---|---|
Molecular Formula |
C3H4BrNSe |
Molecular Weight |
212.95 g/mol |
IUPAC Name |
2-bromoethyl selenocyanate |
InChI |
InChI=1S/C3H4BrNSe/c4-1-2-6-3-5/h1-2H2 |
InChI Key |
HGEJSLGJRQZDMN-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)[Se]C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Potassium Selenocyanate
The most widely documented route involves the nucleophilic displacement of bromine in 1,2-dibromoethane by potassium selenocyanate (KSeCN). This method, adapted from analogous selenocyanate syntheses, proceeds under inert atmospheres to prevent oxidation of the selenocyanate group.
Procedure :
- Reactants : 1,2-Dibromoethane (1 equiv.) and KSeCN (1.1 equiv.) are combined in anhydrous acetonitrile.
- Conditions : The reaction is stirred at 25–40°C under nitrogen for 12–24 hours.
- Workup : The mixture is filtered to remove potassium bromide byproducts, and the solvent is evaporated under reduced pressure.
- Purification : Recrystallization from ethanol yields 2-bromoethyl selenocyanate as white crystals.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Reaction Time | 18 hours | |
| Purity (HPLC) | ≥98% |
This method’s efficiency stems from KSeCN’s strong nucleophilicity, which facilitates bromide displacement even at moderate temperatures.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state. Comparative studies show:
| Solvent | Yield (%) | Reaction Time (h) | |
|---|---|---|---|
| Acetonitrile | 92 | 18 | |
| Dimethylformamide | 88 | 24 | |
| Ethanol | 75 | 36 |
Acetonitrile’s high dielectric constant (ε = 37.5) facilitates ionic dissociation of KSeCN, accelerating nucleophilic attack.
Temperature and Atmosphere
Oxidative degradation of selenocyanates necessitates inert conditions. Trials under nitrogen vs. air show:
| Atmosphere | Yield (%) | Purity (%) | |
|---|---|---|---|
| Nitrogen | 92 | 98 | |
| Air | 68 | 85 |
Elevated temperatures (>50°C) promote side reactions, including Se-C bond cleavage, reducing yields to <70%.
Characterization and Analytical Data
Spectroscopic Properties
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirms ≥98% purity, with a retention time of 6.2 minutes.
Applications in Organic and Medicinal Chemistry
Antiproliferative Agents
Selenocyanate derivatives exhibit IC₅₀ values ≤12 µM against HT-29 (colon) and H1299 (lung) cancer cells. Mechanistic studies suggest ROS-mediated apoptosis induction.
Antibacterial and Antileishmanial Activity
This compound analogs demonstrate MIC values of 12.5 µg/mL against Staphylococcus epidermidis and Leishmania infantum, outperforming reference drugs like paromomycin.
Scientific Research Applications
Synthesis and Reactions
2-Bromoethyl selenocyanate is typically synthesized via a nucleophilic substitution reaction. A common method involves:
Where R is an alkyl group, and X is a halogen. This method allows for efficient conversion with moderate yields, making it a practical approach for laboratory synthesis. The chemical behavior of this compound is mainly determined by its ability to undergo nucleophilic substitution reactions. When treated with potassium selenocyanate in a suitable solvent like acetone, this compound can yield various selenocyanate derivatives through the displacement of bromide ions.
Research indicates that selenium-containing compounds, including this compound, exhibit significant biological activity. Organoselenium compounds can possess antioxidant properties, potentially offering protective effects against oxidative stress in biological systems . Certain derivatives have been evaluated for their ability to mitigate oxidative damage in neuronal cultures exposed to hydrogen peroxide . The biological relevance of these compounds extends to their potential roles in cancer prevention and treatment because of their ability to modulate cellular signaling pathways.
One study found that a selenocyanate derivative, referred to as 2a , displayed antiproliferative, leishmanicidal, and antibacterial activities . It showed cytotoxicity against colon (HT-29) and lung (H1299) cancer cell lines, with IC50 values below 12 µM, and was also fairly selective when tested in nonmalignant cells . Selenocyanate compounds 1 – 2a displayed potent antileishmanial activity in L. major and L. infantum, with IC50 values below 5 µM and exhibited antibacterial activity in six bacterial strains, notably in S. epidermidis with MIC and MBC values of 12.5 µg/mL .
Applications in Organic Synthesis
This compound can participate in cascade reactions that involve regio- and stereoselective transformations, further expanding its utility in organic synthesis . For example, the reaction of 2-bromomethyl-1,3-thiaselenole with potassium selenocyanate can lead to a rearrangement with ring expansion, forming new heterocyclic compounds .
Interaction Studies
Interaction studies involving this compound often focus on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can form adducts with thiols and amines, leading to the development of novel selenium-containing compounds with enhanced biological properties. These interactions are critical for understanding the compound's mechanism of action in biological systems.
Comparison with Related Compounds
Several compounds share structural or functional similarities with this compound:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 2-Bromomethyl-1,3-thiaselenole | Contains sulfur instead of selenium | Exhibits different reactivity patterns due to sulfur's properties |
| Benzyl selenocyanate | Aromatic ring with selenocyanate | More stable due to aromaticity; used in biological studies |
| Allylic selenocyanates | Allylic position with selenocyanate | Often shows enhanced reactivity due to allylic strain |
| 4-Tolyl selenocyanate | Substituted aromatic ring | Displays unique electronic properties due to substituents |
Mechanism of Action
The mechanism of action of 2-bromoethyl selenocyanate involves its interaction with cellular components, leading to various biochemical effects. The selenocyanate group can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound’s ability to modulate redox balance and interact with thiol-containing proteins is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Organoselenocyanates
Structural and Electronic Differences
- Substituent Effects: The bromoethyl group in 2-bromoethyl selenocyanate is a weaker electron-withdrawing group compared to chlorine or nitro substituents.
- Key Analogs: 1,4-Phenylenebis(methylene)selenocyanate (p-XSC): Contains an aromatic scaffold with dual selenocyanate groups. Exhibits lower toxicity and superior chemopreventive activity compared to inorganic selenium compounds (e.g., Na₂SeO₃) . Diphenylmethyl selenocyanate: Features a bulky diphenylmethyl group, contributing to its antioxidative properties and inhibition of reactive oxygen species (ROS) in skin papilloma models . Selenocoxib-1: A cyclooxygenase-2 (COX-2) inhibitor with specificity for prostate cancer .
Anticancer Activity
- This compound Analogs: Selenocyanates with cinnamyl or benzodioxyl moieties (e.g., compounds 2a and 2b) show cytotoxicity against HT-29 (colon) and H1299 (lung) cancer cells, with IC₅₀ values <12 µM. Selectivity indices (SI) >10 indicate low toxicity to non-malignant cells .
- p-XSC: Reduces DMBA-induced mammary tumors in rats by 88% (incidence) and 3.96 to 0.28 (multiplicity). Inhibits DNA adduct formation in mammary tissue, blocking carcinogen activation .
Antileishmanial Activity
- 2a (Benzodioxyl Selenocyanate): IC₅₀ <5 µM against Leishmania major and L. infantum, outperforming standard drugs like edelfosine and Impavido .
Antioxidant and Antimicrobial Activity
- Diphenylmethyl Selenocyanate: Reduces oxidative stress in mice by lowering ROS levels without hepatotoxicity .
Toxicity and Selectivity
Data Tables
Table 1: Anticancer Activity of Selected Selenocyanates
Mechanistic Insights
- Redox Modulation: Selenocyanates interfere with cellular redox systems, inhibiting NF-κB-regulated pathways (e.g., COX-2, cyclin D1) in cancer cells .
- DNA Adduct Prevention: p-XSC blocks carcinogen-DNA binding via metabolic interference, a mechanism likely shared by bromoethyl analogs .
- Antimicrobial Action : Disruption of bacterial membranes and ROS generation contribute to efficacy against Gram-positive pathogens .
Q & A
Q. What are the standard synthetic routes for preparing 2-bromoethyl selenocyanate, and how do reaction conditions influence product purity?
- Methodological Answer : this compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting aryl 2-haloethyl selenides (e.g., 2-bromoethyl phenyl selenide) with potassium selenocyanate (KSeCN) in polar aprotic solvents like DMF or THF. Temperature control (typically 60–80°C) and stoichiometric ratios are critical to minimize side reactions, such as abnormal substitution products or selenocyanate decomposition . Characterization via H NMR and GC-MS is recommended to confirm product identity and purity.
Q. How can researchers distinguish between normal and abnormal substitution products in selenocyanate reactions?
- Methodological Answer : Normal substitution (SeCN group replacing halogen) and abnormal substitution (halogen retained with SeCN addition) products can be differentiated using spectroscopic techniques. For example, H NMR analysis reveals distinct chemical shifts for bromoethyl vs. selenocyanatoethyl groups. In abnormal substitution, the bromine atom remains adjacent to the selenocyanate group, confirmed by X-ray crystallography or mass fragmentation patterns .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a precursor for synthesizing organoselenium drugs, particularly in cancer chemoprevention. For instance, its derivatives (e.g., estrone selenocyanates) are evaluated for anti-tumor activity via in vitro cytotoxicity assays against cancer cell lines. Functionalization at specific positions (e.g., 17-carbonyl or 3-alkyl ether) enhances bioactivity, requiring structure-activity relationship (SAR) studies to optimize efficacy .
Advanced Research Questions
Q. How do competing reaction mechanisms in selenocyanate chemistry lead to data contradictions, and how can these be resolved?
- Methodological Answer : Competing pathways (e.g., radical vs. ionic mechanisms) may yield conflicting product distributions. For example, reactions of 2-bromoethyl selenides with KSeCN under varying temperatures or catalysts can produce mixtures of selenocyanates and episelenurane intermediates. Mechanistic resolution involves kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (DFT calculations) to identify transition states and energy barriers .
Q. What strategies optimize aryl substituent effects on the reactivity of 2-haloethyl selenides with selenocyanate reagents?
- Methodological Answer : Electron-withdrawing substituents (e.g., nitro groups) on aryl rings enhance electrophilicity at the halogen center, favoring nucleophilic substitution. Conversely, electron-donating groups (e.g., methyl) may stabilize intermediates, leading to side reactions. Systematic variation of aryl substituents, combined with Hammett correlation analysis, can quantify electronic effects and guide synthetic design .
Q. How does environmental selenium speciation (e.g., selenocyanate) impact the ecological toxicity of this compound derivatives?
- Methodological Answer : Selenocyanate species released into aquatic systems interact with biomolecules like algae (e.g., Chlorella vulgaris), which reduce selenate to selenite and selenocyanate. Adsorption studies using Mg-Fe-LDH nanomaterials (Langmuir/Freundlich isotherm models) and bioaccumulation assays are critical to assess toxicity. Pseudo-first/second-order kinetic models predict removal efficiency and environmental persistence .
Q. What analytical challenges arise in quantifying trace selenocyanate derivatives in biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) paired with isotope dilution (e.g., Se-labeled internal standards) improves sensitivity and minimizes matrix interference. For environmental samples, derivatization with fluorogenic agents (e.g., dansyl chloride) enhances detection limits in HPLC-fluorescence assays .
Data Presentation Guidelines
- Tables : Include comparative data on reaction yields, substituent effects, or adsorption capacities (e.g., Freundlich vs. Langmuir parameters).
- Figures : Use reaction schemes with annotated intermediates and spectroscopic validation (e.g., NMR peak assignments).
- References : Prioritize peer-reviewed journals (e.g., Environmental Science & Technology, Journal of Organic Chemistry) over vendor catalogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
